6-Fluoroquinoxalin-2(1H)-one
Overview
Description
6-Fluoroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H5FN2O . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of 6-Fluoroquinoxalin-2(1H)-one involves the reaction of 4-fluorobenzene-1,2-diamine with ethyl 2-oxoacetate. The reaction mass is heated at reflux for an extended period, after which the solvent is evaporated under reduced pressure. The residue is then diluted with ethyl acetate and evaporated to dryness to obtain the crude compound .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoxalin-2(1H)-one is represented by the InChI code 1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12). This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Fluoroquinoxalin-2(1H)-one is a solid at room temperature. It has a molecular weight of 164.14 and a melting point of 300-302°C .Scientific Research Applications
Pharmacological Inhibitors
6-Fluoroquinoxalin-2(1H)-one has been identified as a potent inhibitor for phosphodiesterase 10 A (PDE10A), which plays a significant role in various neurological and psychiatric disorders. Derivatives of this compound have shown high inhibitory potential, making them promising candidates for drug development in treating diseases like schizophrenia and Huntington’s disease .
Medical Imaging
The compound’s derivatives are also being explored as potential positron emission tomography (PET) ligands. PET is a powerful imaging technique that allows for the visualization of metabolic processes in the body. The fluorine atom in 6-Fluoroquinoxalin-2(1H)-one makes it suitable for fluorine-18 labeling, which is commonly used in PET scans to detect abnormalities such as tumors .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-fluoro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUELVBFXEMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506870 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoxalin-2(1H)-one | |
CAS RN |
55687-23-5 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide an attractive starting material for synthesizing new quinoxaline derivatives?
A1: 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide stands out due to its unique reactivity and versatility. This compound can be selectively modified at both the chloronitrone and amide units, enabling the creation of diverse quinoxaline derivatives. This selective modification was key to producing over 30 novel quinoxaline derivatives with distinct substitution patterns. [, ] These derivatives were synthesized in good to excellent yields, highlighting the efficiency of using 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide as a starting point. [, ]
Q2: How was the unique reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide explained?
A2: Density functional theory (DFT) calculations were employed to understand the reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. [] These calculations provided insights into the electronic properties of this compound, offering a theoretical basis for its observed reactivity and the observed selective modification patterns. []
Q3: What is the significance of synthesizing new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide?
A3: The synthesized quinoxaline derivatives were tested for antimalarial activity. [] This research is crucial because malaria remains a global health concern, and exploring new antimalarial compounds is essential in the fight against this disease.
- Chemistry of Functionalized Quinoxaline N‐Oxides. Part 1. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide.
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide
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